![molecular formula C14H13N5O4 B2851568 methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 863019-81-2](/img/structure/B2851568.png)
methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
描述
Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C14H13N5O4 and its molecular weight is 315.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure, which is known for its pharmacological versatility. The methoxyphenyl substitution enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit potent anticancer properties. For instance, studies have shown that specific substitutions on the triazole ring can enhance cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of related triazolo-pyrimidine compounds against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.24 µM to over 100 µM, indicating promising activity in inhibiting cancer cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazolo-Pyrimidine A | MCF-7 | 1.24 |
Triazolo-Pyrimidine B | HeLa | 50 |
Methyl Derivative | MCF-7 | >100 |
Antimicrobial Activity
The compound also displays antimicrobial properties. The triazole moiety has been associated with antifungal and antibacterial activities. Research indicates that modifications to the triazole structure can enhance efficacy against resistant strains of bacteria.
Research Findings
In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
Another notable aspect of this compound is its potential as an enzyme inhibitor. Compounds with similar structures have been identified as effective inhibitors of various enzymes, including carbonic anhydrase and cholinesterase.
Enzyme Inhibition Studies
Studies have reported that triazolo-pyrimidine derivatives can inhibit carbonic anhydrase with IC50 values in the micromolar range. This suggests potential applications in treating conditions like glaucoma and obesity .
科学研究应用
Chemotherapeutic Potential
Research indicates that methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate exhibits promising chemotherapeutic properties. According to a patent (CA2679955A1), this compound has been identified as a novel agent against various types of cancer, demonstrating efficacy in inhibiting tumor growth in preclinical models .
Case Study: In Vitro Efficacy
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human breast cancer cell lines (MCF-7), where it exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation. This dual functionality enhances its therapeutic profile, making it a candidate for conditions characterized by both inflammation and cancer.
Case Study: In Vivo Studies
In vivo experiments on animal models of inflammation have demonstrated that treatment with this compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-22-10-5-3-4-9(6-10)19-13-12(16-17-19)14(21)18(8-15-13)7-11(20)23-2/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEHCUAJVODDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OC)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331417 | |
Record name | methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863019-81-2 | |
Record name | methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。